4-(cyclohexylmethyl)-1H-imidazole
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Overview
Description
4-(cyclohexylmethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylmethyl)-1H-imidazole typically involves the reaction of cyclohexylmethylamine with glyoxal and ammonia or ammonium salts under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Scientific Research Applications
4-(cyclohexylmethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-(cyclohexylmethyl)-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(methyl)-1H-imidazole
- 4-(ethyl)-1H-imidazole
- 4-(propyl)-1H-imidazole
Uniqueness
4-(cyclohexylmethyl)-1H-imidazole is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where other imidazole derivatives may not be as effective.
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
5-(cyclohexylmethyl)-1H-imidazole |
InChI |
InChI=1S/C10H16N2/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h7-9H,1-6H2,(H,11,12) |
InChI Key |
RWBFCYZFACUBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CN=CN2 |
Origin of Product |
United States |
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